3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a thiophene moiety
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, including voltage-gated sodium channels .
Mode of Action
Other thiophene-based compounds, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers, respectively . This suggests that “3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Thiophene-based compounds have been reported to influence a variety of pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Given the wide range of therapeutic properties exhibited by thiophene-based compounds, it can be inferred that the compound might have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a sulfonamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol share structural similarities with the thiophene moiety.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole are structurally related due to the presence of the sulfonamide group.
Uniqueness
What sets 3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of tuberculosis treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of the Compound
The compound belongs to a class of thiophene-benzenesulfonamide derivatives, which have been explored for their antimicrobial properties, especially against Mycobacterium tuberculosis (M. tuberculosis). The structural components include a thiophene ring system and a benzenesulfonamide moiety, which are crucial for its biological activity.
2.1 Antimycobacterial Activity
Recent studies have demonstrated that derivatives of thiophene-benzenesulfonamide, including compound 17b (closely related to the target compound), exhibit potent antimycobacterial activity. Specifically, compound 17b has shown a minimum inhibitory concentration (MIC) of 0.023 μg/mL against drug-susceptible and drug-resistant strains of M. tuberculosis .
Table 1: Antimycobacterial Activity of Thiophene-Benzenesulfonamide Derivatives
Compound | MIC (μg/mL) | Log10 CFU Reduction | Cytotoxicity |
---|---|---|---|
17b | 0.023 | 1.29 | Low |
25a | Not reported | Not reported | Not reported |
297F | Not reported | Not reported | Not reported |
The binding mode of these compounds in the active site of DprE1 (an essential enzyme for M. tuberculosis survival) was elucidated through molecular docking studies, indicating a favorable interaction that contributes to their efficacy .
2.2 Enzyme Inhibition
In addition to its antimycobacterial properties, the compound may also exhibit inhibitory effects on carbonic anhydrase (CA) isoforms. While some related sulfonamide derivatives have shown weak inhibition against human carbonic anhydrase isoforms I, II, VII, and XII, further exploration is necessary to determine if the specific structural features of the target compound enhance this activity .
3. Structure-Activity Relationship (SAR)
The SAR studies conducted on thiophene-benzenesulfonamide derivatives highlight the importance of specific structural modifications in enhancing biological activity:
- Side Chain Variations : Modifications to the side chains flanking the thiophene core significantly affect both antimycobacterial activity and cytotoxicity. For example, smaller substituents like azetidine and pyrrolidine were found to improve activity compared to larger groups .
- Sulfonamide Moiety : The presence of the sulfonamide group is critical for maintaining potent antimycobacterial activity, as evidenced by comparisons with other chemical classes .
Case Study: Compound 17b
In an acute mouse model of tuberculosis, compound 17b demonstrated modest in vivo efficacy, further supporting its potential as a lead candidate for treating multidrug-resistant tuberculosis . The evaluation showed favorable hepatocyte stability and low cytotoxicity, making it a promising candidate for further development.
Properties
IUPAC Name |
3-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c1-12-4-2-5-14(10-12)24(20,21)18-11-13-7-8-16(23-13)17(19)15-6-3-9-22-15/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJDWYVTKYIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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